4-Nitrobenzoic acid;3,5,5-trimethylhexan-3-ol
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Overview
Description
4-Nitrobenzoic acid;3,5,5-trimethylhexan-3-ol: is a compound that combines two distinct chemical entities: 4-nitrobenzoic acid and 3,5,5-trimethylhexan-3-ol. 4-Nitrobenzoic acid is a derivative of benzoic acid with a nitro group at the para position, making it a significant intermediate in organic synthesis . 3,5,5-Trimethylhexan-3-ol is an alcohol with a branched structure, commonly used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
4-Nitrobenzoic Acid: This compound can be synthesized by the nitration of benzoic acid or by treating benzaldehyde under nitration conditions, which initially converts the aldehyde to the acid.
3,5,5-Trimethylhexan-3-ol: This alcohol can be prepared through the reduction of 3,5,5-trimethylhexan-3-one using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 4-nitrobenzoic acid can be reduced to an amino group, forming 4-aminobenzoic acid.
Common Reagents and Conditions:
Oxidation: Chromic acid, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles depending on the desired product.
Major Products Formed:
From 4-Nitrobenzoic Acid: 4-Aminobenzoic acid, various nitro derivatives.
From 3,5,5-Trimethylhexan-3-ol: Corresponding ketones, esters.
Scientific Research Applications
Chemistry:
4-Nitrobenzoic Acid: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
3,5,5-Trimethylhexan-3-ol: Utilized in organic synthesis as a building block for more complex molecules.
Biology and Medicine:
4-Nitrobenzoic Acid: Precursor to 4-aminobenzoic acid, which is used to prepare the anesthetic procaine.
3,5,5-Trimethylhexan-3-ol: Investigated for its potential use in drug delivery systems and as a solvent in pharmaceutical formulations.
Industry:
4-Nitrobenzoic Acid: Employed in the production of polymers and resins.
3,5,5-Trimethylhexan-3-ol: Used in the manufacture of fragrances and as a solvent in various industrial processes.
Mechanism of Action
4-Nitrobenzoic Acid:
Molecular Targets: Primarily interacts with nucleophiles in various chemical reactions.
3,5,5-Trimethylhexan-3-ol:
Comparison with Similar Compounds
4-Nitrobenzoic Acid: Similar compounds include 2-nitrobenzoic acid and 3-nitrobenzoic acid, which differ in the position of the nitro group on the benzene ring.
3,5,5-Trimethylhexan-3-ol: Similar compounds include other branched alcohols like 2,4,4-trimethylpentan-2-ol.
Uniqueness:
4-Nitrobenzoic Acid: Its para-nitro configuration makes it particularly useful in the synthesis of specific dyes and pharmaceuticals.
3,5,5-Trimethylhexan-3-ol: The presence of three methyl groups on the hexane chain provides unique steric properties, making it valuable in certain industrial applications.
Properties
CAS No. |
55705-69-6 |
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Molecular Formula |
C16H25NO5 |
Molecular Weight |
311.37 g/mol |
IUPAC Name |
4-nitrobenzoic acid;3,5,5-trimethylhexan-3-ol |
InChI |
InChI=1S/C9H20O.C7H5NO4/c1-6-9(5,10)7-8(2,3)4;9-7(10)5-1-3-6(4-2-5)8(11)12/h10H,6-7H2,1-5H3;1-4H,(H,9,10) |
InChI Key |
BKRNIGUGOXBFKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC(C)(C)C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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